methyl (2E)-3-pyrazin-2-ylacrylate
Description
Methyl (2E)-3-pyrazin-2-ylacrylate is an α,β-unsaturated ester featuring a pyrazine ring conjugated to an acrylate group. The (2E)-configuration denotes the trans geometry of the double bond in the acrylate moiety, which influences its electronic properties and reactivity. Pyrazine derivatives are widely studied due to their roles in medicinal chemistry, agrochemicals, and materials science.
Properties
CAS No. |
62124-84-9 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 |
IUPAC Name |
methyl (E)-3-pyrazin-2-ylprop-2-enoate |
InChI |
InChI=1S/C8H8N2O2/c1-12-8(11)3-2-7-6-9-4-5-10-7/h2-6H,1H3/b3-2+ |
InChI Key |
HRECFZPAXBAXEC-NSCUHMNNSA-N |
SMILES |
COC(=O)C=CC1=NC=CN=C1 |
Isomeric SMILES |
COC(=O)/C=C/C1=NC=CN=C1 |
Canonical SMILES |
COC(=O)C=CC1=NC=CN=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The acrylate group in this compound introduces conjugation and electrophilicity, contrasting with the ketone in 2-acetyl pyrazine (less reactive) or the methoxy group in 2-methoxy-3-(1-methylpropyl) pyrazine (electron-donating) .
Physical Properties :
- Lipophilicity: The sec-butyl group in 2-methoxy-3-(1-methylpropyl) pyrazine increases hydrophobicity, whereas the acrylate ester in the target compound may balance polarity and lipophilicity .
- Volatility: 2-Acetyl pyrazine’s ketone group enhances volatility, making it suitable for flavoring, while the acrylate ester’s higher molecular weight might reduce volatility .
Biological and Industrial Applications: Flavoring agents () rely on volatile functional groups (methoxy, acetyl), whereas this compound’s acrylate could suit polymer chemistry or protease inhibition (common for α,β-unsaturated esters) .
Research Findings and Data Gaps
- The acrylate group in this compound could be introduced via Heck coupling or esterification of 3-pyrazin-2-ylacrylic acid .
- Thermal Stability : The E-configuration in the acrylate may improve thermal stability compared to Z-isomers, as seen in communic acid esters () .
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